C42H56N4O7S2
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Overview
Description
The compound with the chemical formula C42H56N4O7S2 Cenicriviroc Mesylate . It is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in the inflammatory response and HIV infection. This compound has shown significant potential in the treatment of HIV-1 and HIV-2 infections due to its anti-inflammatory and anti-infection properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cenicriviroc Mesylate involves multiple steps, starting from the appropriate benzazocine and imidazole derivatives. The key steps include:
Formation of the benzazocine core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the sulfinyl group: This step typically involves the oxidation of a thioether intermediate using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with the imidazole derivative: This step is achieved through a nucleophilic substitution reaction, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of Cenicriviroc Mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and scalability.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Cenicriviroc Mesylate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of dual CCR2/CCR5 antagonists.
Biology: Investigated for its role in modulating the immune response and inflammation.
Medicine: Explored as a potential therapeutic agent for HIV-1 and HIV-2 infections, as well as other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting chemokine receptors.
Mechanism of Action
Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Vicriviroc: A CCR5 antagonist with similar properties.
Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but was discontinued due to safety concerns.
Comparison:
Properties
Molecular Formula |
C42H56N4O7S2 |
---|---|
Molecular Weight |
793.1 g/mol |
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1 |
InChI Key |
IXPBPUPDRDCRSY-FKNYUYHKSA-N |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
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